molecular formula C22H25N3 B12724637 Quinoline, 4-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)- CAS No. 126921-45-7

Quinoline, 4-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)-

Cat. No.: B12724637
CAS No.: 126921-45-7
M. Wt: 331.5 g/mol
InChI Key: GQSXKWUTTMQELA-UHFFFAOYSA-N
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Description

Quinoline, 4-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)- is a complex organic compound that belongs to the quinoline family. Quinolines are nitrogen-containing heterocyclic aromatic compounds known for their wide range of applications in medicinal and industrial chemistry. This particular compound features a quinoline core substituted with a 3-methylphenyl group and a piperazine moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives typically involves multi-step processes. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. For the specific compound Quinoline, 4-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)-, the synthesis would likely involve the following steps:

    Formation of the Quinoline Core: Aniline reacts with glycerol and sulfuric acid to form the quinoline core.

    Substitution with 3-Methylphenyl Group: The quinoline core undergoes electrophilic substitution with a 3-methylphenyl group.

    Attachment of Piperazine Moiety: The final step involves the nucleophilic substitution of the quinoline derivative with a piperazine moiety.

Industrial Production Methods

Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. Catalysts such as Lewis acids (e.g., aluminum chloride) or transition metals (e.g., palladium) are commonly used. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are gaining popularity for their environmental benefits.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 4-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to a dihydroquinoline.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Quinoline, 4-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of Quinoline, 4-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)- involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may inhibit specific enzymes involved in cellular metabolism, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its broad range of applications.

    Isoquinoline: A structural isomer with similar chemical properties but different biological activities.

    Cinchonine: A naturally occurring quinoline alkaloid with antimalarial properties.

Uniqueness

Quinoline, 4-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylphenyl group and piperazine moiety enhances its potential as a therapeutic agent and its versatility in chemical synthesis.

Properties

CAS No.

126921-45-7

Molecular Formula

C22H25N3

Molecular Weight

331.5 g/mol

IUPAC Name

4-[2-[4-(3-methylphenyl)piperazin-1-yl]ethyl]quinoline

InChI

InChI=1S/C22H25N3/c1-18-5-4-6-20(17-18)25-15-13-24(14-16-25)12-10-19-9-11-23-22-8-3-2-7-21(19)22/h2-9,11,17H,10,12-16H2,1H3

InChI Key

GQSXKWUTTMQELA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CCC3=CC=NC4=CC=CC=C34

Origin of Product

United States

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